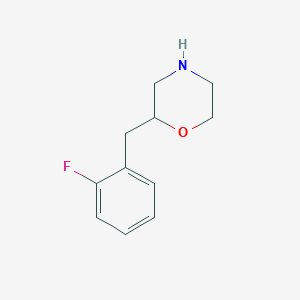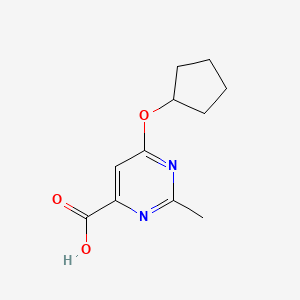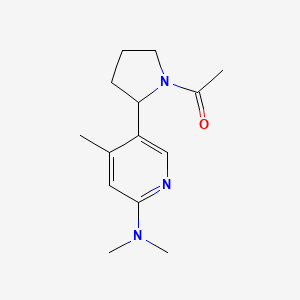
3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxy group attached to the phenyl ring and a nitro group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole typically involves the following steps:
Nitration of 3-Methoxyphenylhydrazine: The starting material, 3-methoxyphenylhydrazine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces a nitro group into the phenyl ring.
Cyclization: The nitrated product undergoes cyclization with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium ethoxide in ethanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Reduction: 3-(3-Aminophenyl)-4-nitro-1H-pyrazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.
Materials Science: It can be used as a building block for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme interactions and receptor binding in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological targets through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole: Similar structure but with the methoxy group in the para position.
3-(3-Methoxyphenyl)-4-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole is unique due to the specific positioning of the methoxy and nitro groups, which can influence its reactivity and interactions with biological targets. This unique arrangement can lead to distinct pharmacological and material properties compared to its analogs.
Properties
Molecular Formula |
C10H9N3O3 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C10H9N3O3/c1-16-8-4-2-3-7(5-8)10-9(13(14)15)6-11-12-10/h2-6H,1H3,(H,11,12) |
InChI Key |
OKKXUGFKJJCVFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


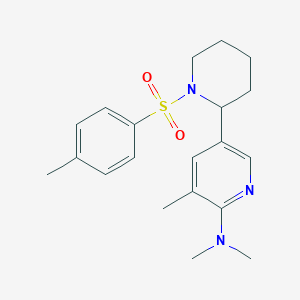

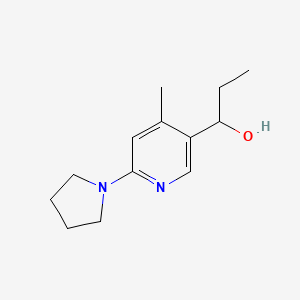
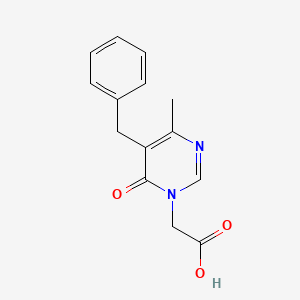
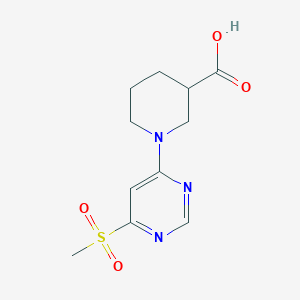
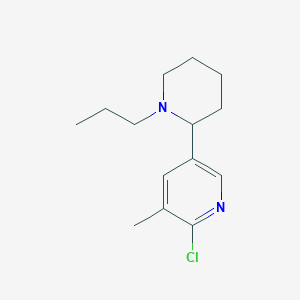
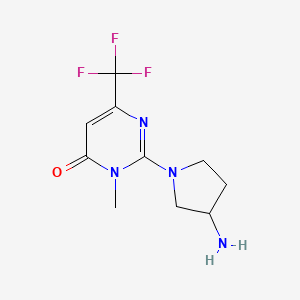
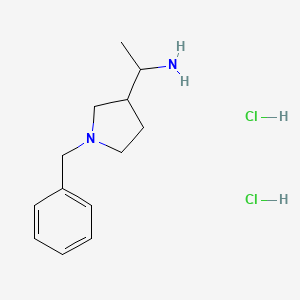


![7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B15058182.png)
